1H-pirazol-4-carbaldehído

Descripción general

Descripción

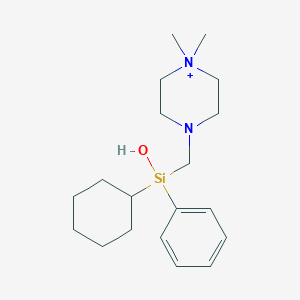

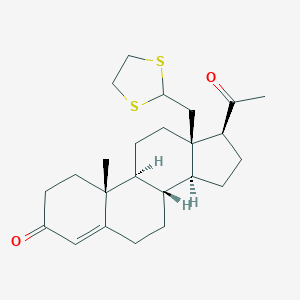

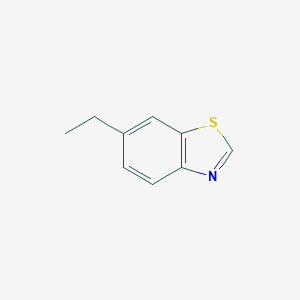

1H-pyrazole-4-carbaldehyde, also known as 4-hydroxy-1-pyrazolcarbaldehyde, is a naturally occurring organic compound with a molecular formula of C4H4N2O. It is an important intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles. It is widely used in the pharmaceutical industry for the synthesis of drugs, such as antipsychotics, antifungals, and antibiotics.

Aplicaciones Científicas De Investigación

Química Medicinal y Descubrimiento de Fármacos

1H-pirazol-4-carbaldehído tiene una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . Se utiliza como un andamio en la síntesis de productos químicos bioactivos . El núcleo de pirazol se sintetiza con diversas estrategias como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con el sistema carbonílico .

Agricultura

En el campo de la agroquímica, se ha encontrado que el this compound y sus derivados presentan propiedades herbicidas .

Química de Coordinación

This compound juega un papel significativo en la química de coordinación . Se utiliza en la síntesis de compuestos complejos con metales .

Química Organometálica

En química organometálica, el this compound se utiliza en la síntesis de compuestos organometálicos .

Actividad Antimicrobiana

This compound y sus derivados han mostrado actividad antimicrobiana . Algunos compuestos sintetizados a partir de él han mostrado actividad inhibitoria del crecimiento a valores de CIM de 4,8, 5,1 y 4,0 μg/ml respectivamente .

Actividad antioxidante

Los compuestos sintetizados a partir de this compound han demostrado una notable actividad antioxidante

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.

Propiedades

IUPAC Name |

1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGBDJBDJXZTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408613 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35344-95-7 | |

| Record name | 1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H)-Pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1H-pyrazole-4-carbaldehyde?

A: The molecular formula of 1H-pyrazole-4-carbaldehyde is C4H4N2O, and its molecular weight is 96.09 g/mol. []

Q2: What are the key spectroscopic characteristics of 1H-pyrazole-4-carbaldehyde?

A2: 1H-pyrazole-4-carbaldehyde exhibits characteristic spectroscopic data:

- IR Spectroscopy: A strong absorption band around 1680-1700 cm-1, indicating the presence of the aldehyde carbonyl group (C=O). [, , ]

- 1H NMR Spectroscopy: Distinct signals for the aldehyde proton around 9-10 ppm and the aromatic protons of the pyrazole ring in the range of 7-8 ppm. [, , , ]

- 13C NMR Spectroscopy: Characteristic signals for the aldehyde carbon around 180-190 ppm and the pyrazole ring carbons in the range of 120-150 ppm. [, , , ]

- Mass Spectrometry: A molecular ion peak (M+) at m/z 96, confirming its molecular weight. [, , ]

Q3: What are the common synthetic routes to 1H-pyrazole-4-carbaldehyde?

A3: 1H-Pyrazole-4-carbaldehyde can be synthesized through various methods, including:

- Vilsmeier-Haack Reaction: This widely employed method involves treating suitable precursors like acetophenone hydrazones with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). This reaction enables the introduction of an aldehyde group at the desired position of the pyrazole ring. [, , , , ]

- Formylation Reactions: Direct formylation of pyrazole derivatives using formylating agents like N-formylmorpholine or ethyl formate in the presence of strong bases can also yield 1H-pyrazole-4-carbaldehyde. []

Q4: What are the typical reactions involving 1H-pyrazole-4-carbaldehyde?

A4: 1H-Pyrazole-4-carbaldehyde, with its aldehyde functionality, readily undergoes various reactions, including:

- Knoevenagel Condensation: This reaction allows for the formation of α,β-unsaturated carbonyl compounds by reacting 1H-pyrazole-4-carbaldehyde with compounds containing an active methylene group. These products are important intermediates in organic synthesis and can be further transformed into a variety of heterocyclic systems. [, ]

- Reductive Amination: This reaction involves the conversion of the aldehyde group to an amine via imine formation and subsequent reduction. This transformation is particularly useful for introducing diverse amine substituents onto the pyrazole scaffold. []

- Oxime Formation: Reacting 1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride yields the corresponding oxime derivative. Oximes are valuable intermediates in organic synthesis and can be transformed into various functional groups, including amines, amides, and nitriles. [, ]

- Cyclization Reactions: The aldehyde group in 1H-pyrazole-4-carbaldehyde can participate in cyclization reactions with various bifunctional reagents, leading to the formation of fused heterocyclic systems like pyrazolopyridines, pyrazolopyrimidines, and others. [, ]

Q5: What are the potential applications of 1H-pyrazole-4-carbaldehyde and its derivatives?

A5: 1H-Pyrazole-4-carbaldehyde derivatives exhibit a broad spectrum of potential applications, particularly in medicinal chemistry, due to the diverse biological activities associated with the pyrazole scaffold:

- Antimicrobial Agents: Several studies highlight the antimicrobial potential of 1H-pyrazole-4-carbaldehyde derivatives against various bacterial and fungal strains. [, , , , ]

- Anti-Inflammatory Agents: Derivatives of 1H-pyrazole-4-carbaldehyde have shown promise as potential anti-inflammatory agents. [, ]

- Insecticidal Activity: Research indicates promising insecticidal activity for certain 1H-pyrazole-4-carbaldehyde oxime derivatives. []

- Membrane Modification: Chitosan derivatives incorporating 1H-pyrazole-4-carbaldehyde have been explored for enhancing the performance of polysulfone membranes. []

Q6: How do structural modifications of 1H-pyrazole-4-carbaldehyde affect its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring and the aldehyde moiety influence the biological activity of 1H-pyrazole-4-carbaldehyde derivatives.

- Substitution at the 1-Position: Introducing various aryl or heteroaryl groups at the 1-position of the pyrazole ring significantly affects the compound's lipophilicity, solubility, and potential interactions with biological targets, thereby influencing its overall activity and selectivity. [, , , ]

- Substitution at the 3-Position: Modifying the 3-position of the pyrazole ring with different aryl, heteroaryl, or alkyl groups can modulate the electronic properties of the pyrazole ring, affecting its ability to interact with target enzymes or receptors and influencing its biological activity. [, , ]

- Modifications of the Aldehyde Group: Transforming the aldehyde group into other functionalities like oximes, hydrazones, or substituted amines can significantly impact the compound's pharmacodynamic and pharmacokinetic properties, leading to variations in potency, selectivity, and metabolic stability. [, , ]

Q7: How is computational chemistry used in research on 1H-pyrazole-4-carbaldehyde?

A7: Computational chemistry plays a crucial role in understanding the properties and behavior of 1H-pyrazole-4-carbaldehyde and its derivatives.

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the structural features of a series of 1H-pyrazole-4-carbaldehyde derivatives with their biological activities. These models help identify key structural features responsible for activity, facilitating the design of new and more potent analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)